molecular formula C18H16FN3OS B2949320 1-(1,3-benzothiazol-2-yl)-N-[(2-fluorophenyl)methyl]azetidine-3-carboxamide CAS No. 1286726-44-0

1-(1,3-benzothiazol-2-yl)-N-[(2-fluorophenyl)methyl]azetidine-3-carboxamide

Cat. No.: B2949320
CAS No.: 1286726-44-0
M. Wt: 341.4
InChI Key: OKXSXGVLUXHIJX-UHFFFAOYSA-N
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Description

1-(1,3-benzothiazol-2-yl)-N-[(2-fluorophenyl)methyl]azetidine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzothiazole ring, a fluorophenyl group, and an azetidine carboxamide moiety. Its distinct chemical properties make it a valuable subject of study in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzothiazol-2-yl)-N-[(2-fluorophenyl)methyl]azetidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction using a fluorobenzene derivative.

    Azetidine Ring Formation: The azetidine ring is formed by the cyclization of a suitable precursor, such as an amino alcohol or an amino acid derivative.

    Coupling Reactions: The final step involves coupling the benzothiazole and azetidine intermediates through amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-benzothiazol-2-yl)-N-[(2-fluorophenyl)methyl]azetidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzothiazole and fluorophenyl moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated solvents, bases like sodium hydroxide or potassium carbonate, and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(1,3-benzothiazol-2-yl)-N-[(2-fluorophenyl)methyl]azetidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,3-benzothiazol-2-yl)-N-[(2-fluorophenyl)methyl]azetidine-3-carboxamide involves its interaction with molecular targets and pathways. For instance, it has been shown to inhibit the JNK signaling pathway, which plays a role in cell survival and apoptosis . By inhibiting this pathway, the compound can promote cell survival and reduce cell death in certain conditions, such as ischemia.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,3-benzothiazol-2-yl)-N-[(2-fluorophenyl)methyl]azetidine-3-carboxamide stands out due to its specific combination of a benzothiazole ring, fluorophenyl group, and azetidine carboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)-N-[(2-fluorophenyl)methyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3OS/c19-14-6-2-1-5-12(14)9-20-17(23)13-10-22(11-13)18-21-15-7-3-4-8-16(15)24-18/h1-8,13H,9-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKXSXGVLUXHIJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=CC=CC=C3S2)C(=O)NCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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